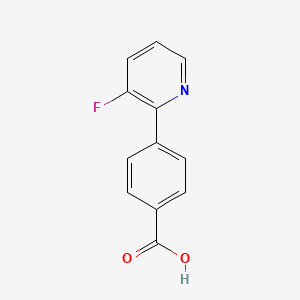

Acide 4-(3-fluoropyridin-2-yl)benzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Fluoropyridin-2-yl)benzoic acid is an organic compound with the molecular formula C12H8FNO2. It is a derivative of benzoic acid where the benzene ring is substituted with a fluoropyridine moiety.

Applications De Recherche Scientifique

4-(3-Fluoropyridin-2-yl)benzoic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

Agricultural Chemistry: Fluorinated pyridines are often used in the synthesis of herbicides and insecticides.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine, which can then be coupled with benzoic acid .

Industrial Production Methods

Industrial production of 4-(3-Fluoropyridin-2-yl)benzoic acid may involve large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The coupling reactions are typically carried out in solvent systems that allow for efficient mixing and heat transfer .

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Fluoropyridin-2-yl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Coupling Reactions: The benzoic acid moiety can be activated for coupling with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Fluorination: AlF3, CuF2, Bu4N+F− in DMF.

Coupling: Palladium catalysts, bases like K2CO3, and solvents such as DMF or THF.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while coupling reactions can produce complex aromatic compounds .

Mécanisme D'action

The mechanism of action of 4-(3-Fluoropyridin-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall electronic structure .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(3-Fluoropyridin-2-yl)benzoic acid: C12H8FNO2

3-(4-Fluorophenyl)pyridine: C11H8FN

2-Fluoro-3-bromopyridine: C5H3BrFN

Uniqueness

4-(3-Fluoropyridin-2-yl)benzoic acid is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can significantly influence its reactivity and binding properties compared to other fluorinated pyridines .

Activité Biologique

4-(3-Fluoropyridin-2-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its interactions with cytochrome P450 enzymes, synthesis methods, and its role as a precursor for biologically active molecules.

Chemical Structure and Properties

4-(3-Fluoropyridin-2-yl)benzoic acid has the molecular formula C12H8FNO2 and a molecular weight of approximately 217.20 g/mol. Its structure consists of a benzoic acid moiety linked to a pyridine ring with a fluorine atom at the 3-position. This specific arrangement influences its chemical behavior and biological interactions significantly.

Interaction with Cytochrome P450 Enzymes

Research indicates that 4-(3-Fluoropyridin-2-yl)benzoic acid acts as a ligand for cytochrome P450 enzymes, which are critical for drug metabolism. Studies utilizing ultraviolet-visible (UV-Vis) spectroscopy have demonstrated that this compound can induce spectral changes in these enzymes, suggesting it may influence their catalytic activity. The binding affinity and selectivity towards specific P450 isoforms can potentially affect drug metabolism and efficacy, making it an important compound for further pharmacological studies.

Synthesis of Biologically Active Molecules

The compound serves as a precursor in the synthesis of various biologically active derivatives. Notably, it has been involved in reactions leading to heteroaryl benzylureas, which exhibit glycogen synthase kinase 3 (GSK-3) inhibitory activity, and carboxyindoles, which have shown inhibitory effects on HCV NS5B polymerase. These derivatives highlight the compound's utility in drug discovery and development.

Binding Studies

A study focused on the binding properties of 4-(3-Fluoropyridin-2-yl)benzoic acid with cytochrome P450 enzymes revealed that it could modulate enzyme activity through competitive inhibition. The interaction was characterized by kinetic assays that suggested a noncompetitive inhibition mechanism .

Structure-Activity Relationship (SAR)

In structure-activity relationship studies, variations in the fluorine substitution position on the pyridine ring were shown to significantly alter biological activity. For example, compounds with different fluorine positions exhibited varying degrees of potency against specific biological targets, underscoring the importance of molecular structure in determining biological outcomes .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their notable features:

| Compound Name | Structural Features |

|---|---|

| 4-(5-Fluoropyridin-2-yl)benzoic acid | Similar benzoic acid structure with different fluorine position |

| 4-(pyridin-2-yl)benzoic acid | Lacks fluorine substitution but retains pyridine functionality |

| 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid | Contains multiple fluorine substituents influencing reactivity |

The unique positional isomerism of 4-(3-Fluoropyridin-2-yl)benzoic acid leads to distinct reactivity patterns compared to its analogs, highlighting its potential utility in targeted drug design.

Propriétés

IUPAC Name |

4-(3-fluoropyridin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-2-1-7-14-11(10)8-3-5-9(6-4-8)12(15)16/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLFLAVUDJSGDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20737962 |

Source

|

| Record name | 4-(3-Fluoropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260650-69-8 |

Source

|

| Record name | 4-(3-Fluoropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.